4-(Phenylazo)-2-propoxybenzenamine
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Description
The compound “4-(Phenylazo)-2-propoxybenzenamine” is a derivative of azobenzene, which is a type of organic compound characterized by a phenyl group (a ring of six carbon atoms) linked to a nitrogen atom . Azobenzenes are known for their photo-isomerisable properties .
Synthesis Analysis
While the specific synthesis process for “4-(Phenylazo)-2-propoxybenzenamine” is not available, azo compounds are typically synthesized through a process called diazotization, which involves the reaction of an amine with nitrous acid .Molecular Structure Analysis
The molecular structure of “4-(Phenylazo)-2-propoxybenzenamine” would likely involve a phenyl ring attached to a nitrogen atom, similar to other azobenzenes.Chemical Reactions Analysis
Azo compounds, including azobenzenes, are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions .Future Directions
properties
IUPAC Name |
4-phenyldiazenyl-2-propoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-10-19-15-11-13(8-9-14(15)16)18-17-12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZGIBJOAJXVNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037850 |
Source
|
Record name | Benzenamine, 4-(2-phenyldiazenyl)-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylazo)-2-propoxybenzenamine | |
CAS RN |
126335-28-2 |
Source
|
Record name | Benzenamine, 4-(phenylazo)-2-propoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(2-phenyldiazenyl)-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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